methanone CAS No. 61466-47-5](/img/structure/B3032887.png)
[1-(4-chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone
Vue d'ensemble
Description
[1-(4-chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone is a useful research compound. Its molecular formula is C16H11ClN2O2 and its molecular weight is 298.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) describes the microwave-assisted synthesis of a series of pyrazoline derivatives, including 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone. This method resulted in higher yields and was environmentally friendly. The compounds showed promising in vivo anti-inflammatory and in vitro antibacterial activities.
Antifungal Activity
Lv et al. (2013) synthesized novel methanone derivatives and noted that certain substituents like 4-chlorophenyl had a significant impact on antifungal activity Lv et al. (2013).
Synthesis and Antibacterial Screening
Landage et al. (2019) synthesized and characterized a new series of methanone compounds, including 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone, and evaluated their antibacterial activities Landage et al. (2019).
Antimicrobial and Anticancer Agents
A series of novel pyrazole derivatives, including 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone, were synthesized and showed good to excellent antimicrobial activity and higher anticancer activity than the reference drug doxorubicin Hafez et al. (2016).
Molecular Structure and Antimicrobial Activity
Sivakumar et al. (2021) conducted a study on the molecular structure, spectroscopic, and antimicrobial activity of similar pyrazole derivatives, providing insights into the structural characteristics and potential biomedical applications Sivakumar et al. (2021).
Central Nervous System Depressants
Butler et al. (1984) synthesized a series of pyrazole arylmethanones demonstrating central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. This research highlights the potential therapeutic applications in neuropharmacology Butler et al. (1984).
Antiubercular and Anticancer Activity
Neha et al. (2013) synthesized a series of pyrazole derivatives and evaluated them for antiubercular activity against Mycobacterium tuberculosis and anticancer activity against human breast cancer cells Neha et al. (2013).
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (CNS) rather than directly on skeletal muscle . This suggests that 2-[1-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]phenol may also interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Similar compounds, such as chlorophenols, have been found to affect oxidative phosphorylation . This suggests that 2-[1-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]phenol may also impact similar biochemical pathways, leading to downstream effects on cellular metabolism.
Pharmacokinetics
Similar compounds, such as chlorphenesin, are known to be rapidly and completely absorbed, metabolized in the liver, and excreted as a glucuronide metabolite . These properties may impact the bioavailability of 2-[1-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]phenol.
Result of Action
Similar compounds, such as chlorphenesin, are known to block nerve impulses (or pain sensations) that are sent to the brain . This suggests that 2-[1-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]phenol may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[1-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]phenol. For instance, the degradation of similar compounds, such as chlorophenols, can be influenced by bacterial activity . This suggests that the presence of certain bacteria could potentially affect the action of 2-[1-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]phenol.
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-5-7-13(8-6-12)19-10-11(9-18-19)16(21)14-3-1-2-4-15(14)20/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHJXLFNKATJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363234 | |
| Record name | [1-(4-chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61466-47-5 | |
| Record name | [1-(4-Chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61466-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(4-chlorophenyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


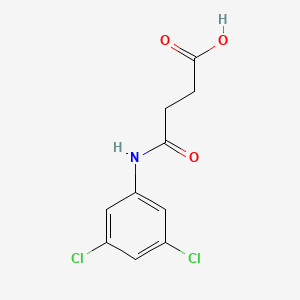
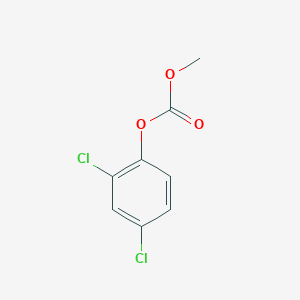
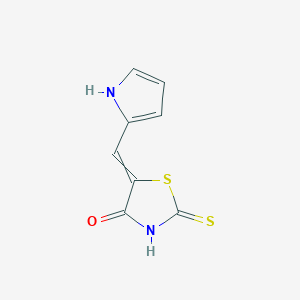
![2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]indene-1,3-dione](/img/structure/B3032809.png)

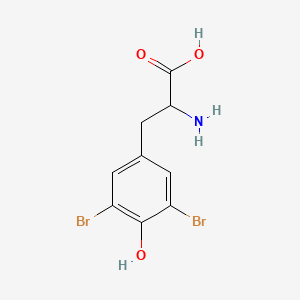
![1-Chloro-4-({4-[(4-chlorophenyl)sulfanyl]butyl}sulfanyl)benzene](/img/structure/B3032815.png)
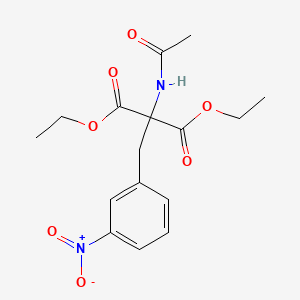
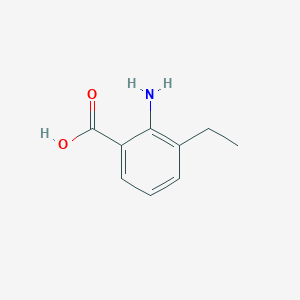
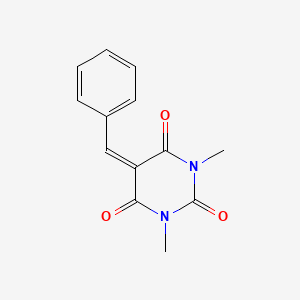
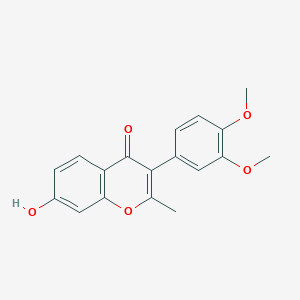
![N-[1-(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B3032825.png)
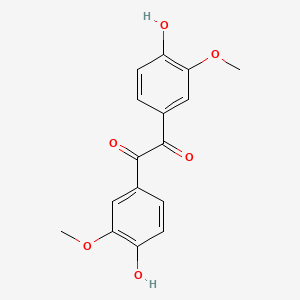
![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid](/img/structure/B3032827.png)
